

Tiacumicin C CAS number and IUPAC name

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Compound of Interest

Compound Name: *Tiacumicin C*

Cat. No.: *B1669247*

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Tiacumicin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tiacumicin C**, a significant member of the tiacumicin family of 18-membered macrolide antibiotics. This document details its chemical identity, biological activity, and mechanism of action, presenting key data and experimental insights relevant to research and development in the field of antibacterial agents.

Chemical Identity

Identifier	Value
CAS Number	106008-70-2[1][2][3]
IUPAC Name	(2R,3S,4S,5S,6R)-6-(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4S,5S)-4,5-dihydroxy-3-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate[1][3]
Molecular Formula	C ₅₂ H ₇₄ Cl ₂ O ₁₈ [2][4]
Molecular Weight	1058.00 g/mol [3][4]

Tiacumicin C is a close structural analog of Tiacumicin B, which is also known as Fidaxomicin, a narrow-spectrum antibiotic approved for the treatment of *Clostridioides difficile* infections (CDI)[5][6][7]. The tiacumicins are fermentation products obtained from the actinomycete *Dactylosporangium aurantiacum*[5][8].

Biological Activity and Quantitative Data

Tiacumicin C demonstrates potent in vitro activity against *Clostridioides difficile*. Its efficacy has been compared with Tiacumicin B and vancomycin.

In Vitro Activity

Compound	Organism	MIC Range (µg/mL)
Tiacumicin C	Clostridioides difficile (15 strains)	0.25 to 1[9]
Tiacumicin B	Clostridioides difficile (15 strains)	0.12 to 0.25[9]
Vancomycin	Clostridioides difficile (15 strains)	0.5 to 1[9]

The frequency of resistance to **Tiacumicin C** in *C. difficile* has been reported to be less than 2.8×10^{-8} at four and eight times its Minimum Inhibitory Concentration (MIC)[9].

In Vivo Efficacy

In a hamster model of antibiotic-associated colitis induced by *C. difficile* ATCC 9689, **Tiacumicin C** demonstrated significant protective effects.

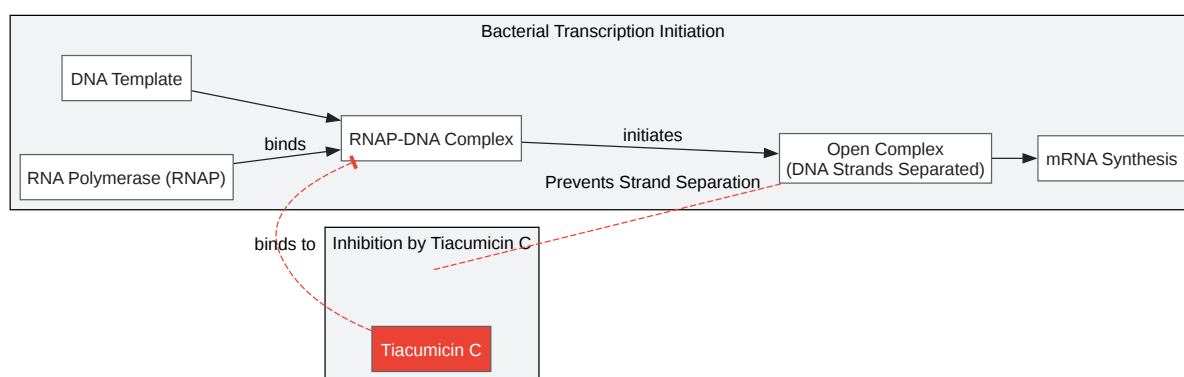
Treatment	Dosage (mg/kg, oral)	Outcome
Tiacumicin C	0.2, 1, or 5	100% protection from fatal colitis[9]
Tiacumicin B	0.2, 1, or 5	100% protection from fatal colitis[9]
Vancomycin	up to 5	Prolonged, dose-dependent survival but did not prevent fatal colitis[9]

Following a single oral dose of 25 mg/kg in hamsters, **Tiacumicin C** was not detected in the serum. However, it reached high concentrations in the cecum (285 µg/ml), indicating its localized action within the gastrointestinal tract[9].

Mechanism of Action

The **tiaicumicin** class of antibiotics, including **Tiacumicin C**, exhibits a distinct mechanism of action by inhibiting bacterial RNA polymerase (RNAP)[5][7][10]. This inhibition occurs at an

early stage of transcription initiation[8][11]. Specifically, fidaxomicin (Tiacumicin B) binds to the DNA template-RNA polymerase complex, which prevents the initial separation of DNA strands[11][12]. This action disrupts the synthesis of messenger RNA, ultimately leading to bacterial cell death[11][12]. This mechanism is different from that of other macrolides, which typically inhibit protein synthesis at the ribosomal level[13].



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Caption: Mechanism of **Tiacumicin C** action on bacterial RNA polymerase.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures based on published studies.

In Vitro Susceptibility Testing (MIC Determination)

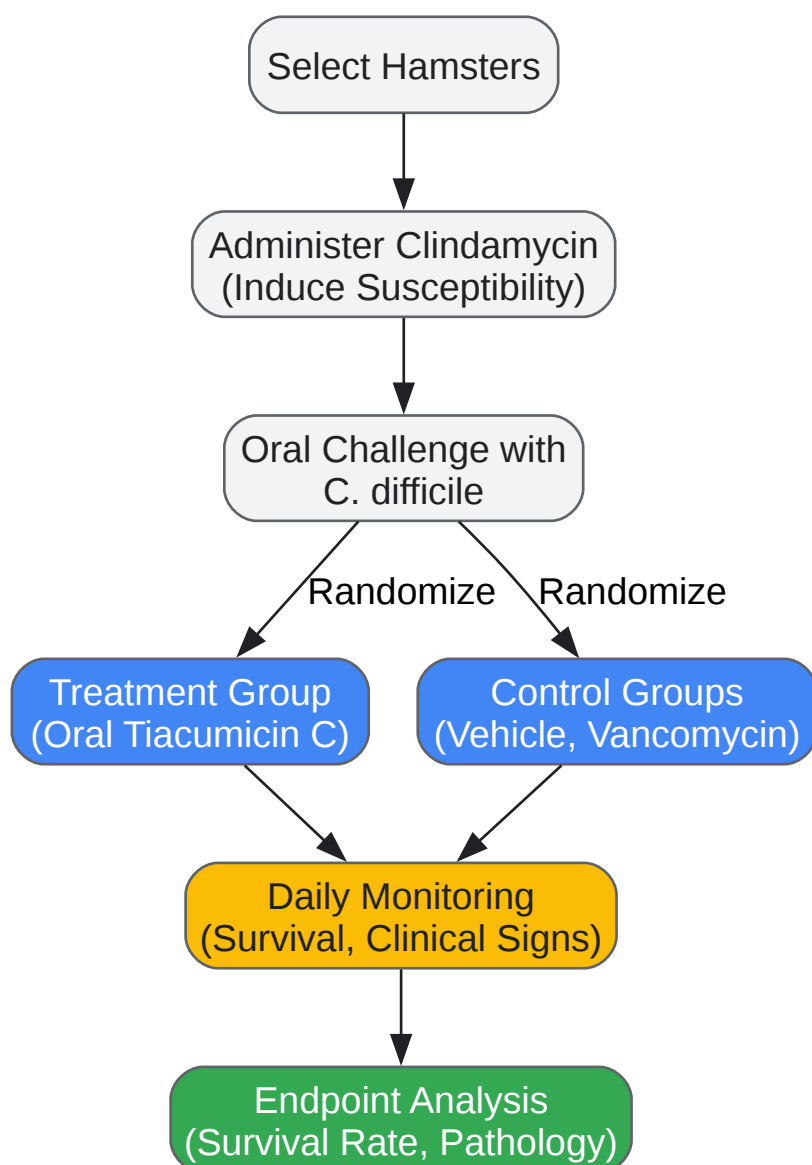
- Objective: To determine the minimum inhibitory concentration (MIC) of **Tiacumicin C** against various strains of *Clostridioides difficile*.

- Methodology:
 - Bacterial Strains: A panel of clinically relevant *C. difficile* strains is used.
 - Culture Medium: Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood is commonly used for anaerobic culture.
 - Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
 - Drug Dilution: **Tiacumicin C** is serially diluted in the agar or broth to achieve a range of final concentrations.
 - Inoculation: The agar surface is inoculated with the bacterial suspension, or the suspension is added to the broth dilutions.
 - Incubation: Plates or tubes are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.
 - MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Hamster Model of *C. difficile*-Associated Colitis

- Objective: To evaluate the in vivo efficacy of **Tiacumicin C** in treating antibiotic-associated colitis.
- Methodology:
 - Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to *C. difficile* infection after antibiotic pretreatment.
 - Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin to disrupt their normal gut flora, making them susceptible to *C. difficile* colonization.
 - Infection: Following clindamycin treatment, hamsters are challenged with an oral dose of a toxigenic strain of *C. difficile* spores or vegetative cells.

- Treatment: At a specified time post-infection, hamsters are treated with oral doses of **Tiacumicin C**, a comparator drug (e.g., vancomycin), or a vehicle control. Treatment is typically administered daily for a set number of days.
- Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, diarrhea, weight loss) and mortality.
- Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints may include assessment of cecal pathology and measurement of *C. difficile* toxin levels in cecal contents.



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Caption: Workflow for the hamster model of *C. difficile* infection.

Conclusion

Tiacumicin C is a potent antibiotic with significant, localized activity against *Clostridioides difficile*. Its efficacy, coupled with a mechanism of action that is distinct from many other antibiotic classes, underscores its importance as a subject of ongoing research. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the discovery and development of new anti-infective therapies.

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